2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-9-5-3-7-14(18)19(22)21-11-10-17-15(12-21)13-6-2-4-8-16(13)20-17/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWNKPDPZHMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrido Group: The pyrido group can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the indole-pyrido intermediate with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole as an anticancer agent. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies reveal that it may modulate neuroinflammatory responses and enhance neuronal survival .
Organic Electronics
In materials science, this compound has been explored for its potential applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating this compound into polymer matrices can enhance the efficiency and stability of these devices .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Potential Role in Drug Development
Given its diverse biological activities, this compound is being considered as a lead compound in drug development. Researchers are focusing on modifying its structure to enhance potency and selectivity for specific targets while minimizing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrido[4,3-b]indole framework is a versatile template for drug discovery. Key analogs and their biological activities are summarized below:
Key Observations:
Substituent Position Matters :
- In the benzo[e]pyrido[4,3-b]indole (BPI) series, a 9-hydroxy group confers activity, while a 10-hydroxy analog is inactive .
- Conversely, in gamma-carbolines, 8-hydroxy substitution renders compounds inactive, but 4-ethyl-8-hydroxy derivatives retain activity .
Acyl Group Influence :
- The naphthoyl group in Compound 35 () enhances lipophilicity and microtubule-binding efficacy compared to smaller acyl groups like methoxybenzoyl .
- Methoxy groups (e.g., 2-methoxybenzoyl) may improve solubility and reduce toxicity compared to bulkier substituents .
Aminoalkyl Side Chains: Derivatives with 1-[(dimethylamino)propyl] substituents exhibit strong antitumor activity, likely due to improved cellular uptake and target interaction .
Table 2: Physicochemical Comparison
- Safety : Pyridoindole derivatives often exhibit acute toxicity (e.g., oral LD₅₀ > 300 mg/kg in Category 4) and irritancy (e.g., skin/eye irritation in ) .
Biological Activity
The compound 2-(2-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One effective method includes a one-pot reaction strategy that facilitates the assembly of the compound with high efficiency and minimal purification steps. This approach utilizes readily available starting materials and allows for the rapid generation of derivatives that can be screened for biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1 summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 4.6 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2 presents the antimicrobial efficacy against selected strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Modulation of Gene Expression : It influences the expression levels of genes related to apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : Binding studies suggest that it interacts with specific cellular receptors or proteins that are critical for tumor growth and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations revealed a dose-dependent response in apoptosis markers such as caspase activation and PARP cleavage.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. The study emphasized its potential as a lead compound for further drug development.
Q & A
What are the common synthetic routes for 2-(2-methoxybenzoyl)-pyrido[4,3-b]indole derivatives?
Basic Research Question
The synthesis typically involves multi-step reactions starting with pyridoindole cores. A standard approach includes:
- Coupling reactions : For example, halogenated pyridoindole intermediates (e.g., 8-bromo derivatives) are coupled with methoxybenzoyl groups under palladium catalysis .
- Functionalization : Post-synthetic modifications, such as benzoylation or introduction of substituents, are performed using reagents like 2-methoxybenzoyl chloride under basic conditions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (e.g., from ethanol/water mixtures) ensures high purity (>95%) .
Key Evidence : Multi-step synthesis (e.g., fluorenylmethoxycarbonyl protection in pyridoindole derivatives ), coupling protocols .
How is the purity and structural integrity of this compound validated in academic research?
Basic Research Question
Analytical methods include:
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy :
- X-ray crystallography : Resolves 3D conformation, critical for studying enzyme-binding interactions .
Key Evidence : Structural validation via NMR , crystallography , and purity standards .
How can researchers resolve discrepancies in reported biological activities of this compound?
Advanced Research Question
Conflicting data (e.g., varying IC50 values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentrations >1% can denature proteins) .
- Compound stability : Hydrolysis of the methoxybenzoyl group under acidic/alkaline conditions may alter activity. Stability studies (HPLC monitoring over 24–72 hours) are recommended .
- Target selectivity : Off-target effects (e.g., BET bromodomain vs. kinase inhibition) require orthogonal assays (e.g., thermal shift assays vs. enzymatic kinetics) .
Key Evidence : Case studies on BET bromodomain inhibitors and stability challenges in indole derivatives .
What strategies optimize reaction yields in multi-step syntheses of this compound?
Advanced Research Question
Yield optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions improve efficiency (yields ↑ from 40% to 75%) .
- Temperature control : Low-temperature (−78°C) lithiation of pyridoindole precursors reduces side reactions .
- Protecting groups : Fluorenylmethoxycarbonyl (Fmoc) groups enhance regioselectivity during benzoylation .
Key Evidence : Coupling reaction optimizations , Fmoc-protected intermediates .
How can researchers design experiments to probe the compound’s interaction with biological targets?
Advanced Research Question
Mechanistic studies require:
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses with targets like BET bromodomains .
- Kinetic assays : Time-dependent inhibition assays (e.g., pre-incubation with enzymes) differentiate competitive vs. non-competitive binding .
- Mutagenesis : Alanine-scanning of target proteins identifies critical binding residues (e.g., acetyl-lysine pockets in bromodomains) .
Key Evidence : BET inhibitor studies with docking and mutagenesis , enzymatic kinetics .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up hurdles include:
- Purification bottlenecks : Column chromatography becomes impractical; alternatives like centrifugal partition chromatography (CPC) or crystallization-driven purification are explored .
- Intermediate stability : Air-sensitive intermediates (e.g., lithiated pyridoindoles) require inert atmospheres and low-temperature storage .
- Regioselectivity : Competing substitution patterns (e.g., N1 vs. N3 benzoylation) necessitate directing groups or protecting strategies .
Key Evidence : Scalability challenges in multi-step syntheses .
How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?
Basic Research Question
Halogenation (e.g., bromine at C8) enhances:
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
- Target affinity : Bromine’s electron-withdrawing effect stabilizes π-π stacking with aromatic residues in enzyme pockets (e.g., BET bromodomains) .
- Metabolic stability : Halogens reduce CYP450-mediated oxidation, extending half-life in vitro .
Key Evidence : Brominated derivatives with improved potency .
What analytical techniques are critical for characterizing degradation products of this compound?
Advanced Research Question
Degradation pathways (e.g., hydrolysis, oxidation) are analyzed via:
- LC-MS/MS : Identifies fragments (e.g., loss of methoxybenzoyl group, m/z Δ = 150 Da) .
- Stability-indicating assays : Forced degradation (heat, light, pH extremes) followed by HPLC quantifies degradation products .
- Isotopic labeling : 13C-labeled analogs trace metabolic pathways in hepatocyte models .
Key Evidence : Degradation studies in indole derivatives , metabolic tracing .
How does the compound’s stereochemistry influence its pharmacological profile?
Advanced Research Question
Stereochemical considerations:
- Chiral centers : Pyridoindole derivatives with tetracyclic cores may exhibit axial chirality, affecting binding to asymmetric enzyme sites .
- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) yield enantiopure forms for activity comparisons .
- Pharmacokinetics : Enantiomers may differ in metabolic clearance (e.g., CYP3A4 vs. CYP2D6 oxidation) .
Key Evidence : Chiral intermediates in synthesis , enantiomer-specific activity .
What computational tools predict the compound’s ADMET properties?
Basic Research Question
ADMET predictions utilize:
- SwissADME : Estimates LogP (≈2.8), topological polar surface area (≈80 Ų), and blood-brain barrier permeability .
- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity risk) based on structural alerts (e.g., methoxy groups) .
- Molecular dynamics (MD) : Simulates binding stability with serum albumin to predict plasma protein binding .
Key Evidence : Computational models validated against experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
